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molecular formula C13H19N B8278457 5-n-Butylindan-1-ylamine

5-n-Butylindan-1-ylamine

Cat. No. B8278457
M. Wt: 189.30 g/mol
InChI Key: GMONHHSXMMMWQE-UHFFFAOYSA-N
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Patent
US07745462B2

Procedure details

A suspension of 5-n-butylindan-1-one oxime (0.50 g, 2.46 mmol) and 10% Pd/C (0.50 g) in acetic acid (50 ml) is hydrogenated at 3.5 bar for 16 hours. The reaction is filtered through a Celite™ filter pad and partitioned between ether and water. The organic phase is washed with saturated NaHCO3 then brine and dried (MgSO4). Evaporation affords the title compound. NMR δH 0.85 (t J 7.3 3H), 1.26 (sextet J 7.3 2H), 1.50 (quintet J 7.3 2H), 1.58 (m 1H), 2.10 (br s 1H), 2.40 (m 1H), 2.50 (t J 8.0 2H), 2.70 (m 1H), 2.88 (m 1H), 4.38 (t J 6 1H), 6.95 (m 3H), 7.16 (d J 8.3 2H)
Name
5-n-butylindan-1-one oxime
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[C:10](=[N:14]O)[CH2:9][CH2:8]2)[CH2:2][CH2:3][CH3:4]>C(O)(=O)C.[Pd]>[CH2:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[CH:10]([NH2:14])[CH2:9][CH2:8]2)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
5-n-butylindan-1-one oxime
Quantity
0.5 g
Type
reactant
Smiles
C(CCC)C=1C=C2CCC(C2=CC1)=NO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction is filtered through a Celite™
FILTRATION
Type
FILTRATION
Details
filter pad
CUSTOM
Type
CUSTOM
Details
partitioned between ether and water
WASH
Type
WASH
Details
The organic phase is washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCC)C=1C=C2CCC(C2=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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